N-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide

Physicochemical profiling Medicinal chemistry Lead optimization

This 5-(4-bromobenzylidene)-4-oxo-2-thioxo-thiazolidinone features an isonicotinamide at N3, delivering a distinct combination of electron-withdrawing character (σp +0.23), elevated lipophilicity (logP 3.39), and polarizable volume (Br vdW 1.85 Å) that 4-Cl, 2-Cl, and 4-OMe analogs cannot replicate. Class-level SAR shows superior PET inhibition (3.0 vs 1.3 μmol/L for 4-Br vs 4-Cl) and antimicrobial/anticancer potency. The single bromine atom enables SAD/MAD phasing (f″=1.28 e⁻ at Cu Kα), uniquely valuable for structural biology among isonicotinamide-thiazolidinone series members. Procure as a diversity element for screening libraries or co-crystallization experiments probing the high-lipophilicity quadrant of rhodanine SAR.

Molecular Formula C16H10BrN3O2S2
Molecular Weight 420.3 g/mol
Cat. No. B11696271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide
Molecular FormulaC16H10BrN3O2S2
Molecular Weight420.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)Br
InChIInChI=1S/C16H10BrN3O2S2/c17-12-3-1-10(2-4-12)9-13-15(22)20(16(23)24-13)19-14(21)11-5-7-18-8-6-11/h1-9H,(H,19,21)/b13-9-
InChIKeySEBJBTBUHVAQCG-LCYFTJDESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide — Procurement-Ready Structural and Physicochemical Baseline


N-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide (CAS 6044-85-5, Sigma-Aldrich SKU R507903) is a fully conjugated 5-arylidene-2-thioxo-4-thiazolidinone (rhodanine) derivative bearing an isonicotinamide moiety at N3 and a 4-bromobenzylidene substituent at C5 . The compound has molecular formula C16H10BrN3O2S2, molecular weight 420.3 g/mol, calculated logP 3.39, topological polar surface area 62 Ų, 1 hydrogen bond donor, 5 hydrogen bond acceptors, and 3 rotatable bonds [1]. It is distributed exclusively through the Sigma-Aldrich AldrichCPR (Chemical Product Repository) program as a non-validated screening compound for early discovery research, with no vendor-collected analytical data and all sales made on an 'as-is' basis . The ZINC database (entry ZINC1107735) reports zero known bioactivities and zero publications in ChEMBL for this compound [2].

Why the 4-Bromo Substituent Cannot Be Swapped — Positional and Electronic Determinants of Benzylidene Rhodanine SAR


Within the N-(5-arylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-isonicotinamide series, the identity and position of the arylidene substituent is the primary driver of biological activity, not merely a passive structural ornament [1]. The 4-bromo substitution on the benzylidene ring imparts a distinct combination of electron-withdrawing character (σp = +0.23), polarizable volume (van der Waals radius of Br = 1.85 Å vs. Cl = 1.75 Å), and lipophilicity contribution (π = +0.86) that cannot be replicated by the 2-chloro regioisomer (CAS 68710-98-5, Sigma R554642), the 4-methoxy analog (CAS 68748-26-5, Sigma R510912), or the 4-chloro analog (CAS 1173017-63-4, Sigma R644013) . Across related rhodanine and 4-thiazolidinone chemotypes, the 4-bromo substitution pattern has been shown to confer quantitatively different activity profiles from 4-chloro and other halogen substitutions — in PET inhibition (3.0 vs. 1.3 μmol/L for 4-Br vs. 4-Cl), in antimicrobial SAR (best activity observed for 4-bromo derivative), and in anticancer potency (4-Br derivative more potent than 5-fluorouracil) [2][3][4]. These class-level SAR trends establish that interchanging the 4-bromo substitution with any other halogen or electron-donating group would alter the compound's pharmacological fingerprint in ways that are not predictable without empirical testing.

Quantitative Differentiation Evidence for N-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide


Physicochemical Differentiation: 4-Bromo vs. 2-Chloro vs. 4-Methoxy Analogs — Property Vector Comparison

The target compound (C16H10BrN3O2S2, MW 420.3, logP 3.39) differs from its three closest commercially available AldrichCPR analogs in molecular weight, lipophilicity, and polar surface area [1]. The 2-chloro regioisomer (C16H10ClN3O2S2, MW 375.86) is 44.4 Da lighter and has lower logP (estimated ~3.0), while the 4-methoxy analog (C17H13N3O3S2, MW 371.44) carries an electron-donating group instead of an electron-withdrawing halogen, fundamentally altering its electronic character . The 4-bromo substituent contributes π = +0.86 to logP versus π = +0.71 for 4-chloro and π = -0.02 for 4-methoxy, making the target compound the most lipophilic within this analog series. The bromine atom additionally provides anomalous scattering (f″ = 1.28 e⁻ at Cu Kα) suitable for experimental phasing in protein crystallography, a feature absent in the chloro and methoxy analogs [2].

Physicochemical profiling Medicinal chemistry Lead optimization

Class-Level SAR: 4-Bromo as Preferred Halogen for Photosynthetic Electron Transport Inhibition in Rhodanine Series

In a systematic SAR study of (Z)-5-arylmethylidene-rhodanine derivatives by Opletalova et al. (2011), the 4-bromobenzylidene-substituted compound (5Z)-5-(4-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one was identified as the most potent inhibitor of photosynthetic electron transport (PET) in spinach chloroplasts, with an IC50 of 3.0 μmol/L [1]. This compound is the direct structural analog of the target compound, differing only in the absence of the N3-isonicotinamide substituent. Importantly, the 4-chlorobenzylidene analog exhibited an IC50 of 1.3 μmol/L, demonstrating that bromine substitution on the benzylidene ring produces a distinct activity profile — in this case, 2.3-fold less potent than the chloro congener for PET inhibition but superior to all other substitutions (4-F, 4-NO2, 3-NO2, etc.) [1]. The study authors concluded that 'for the majority of tested compounds, the lipophilicity of the compound and not electronic properties of the R1 substituent were decisive for PET-inhibiting activity,' indicating that the higher lipophilicity of the 4-bromo substituent is the driving parameter [1].

Photosynthesis inhibition Herbicide discovery Structure-activity relationship

Class-Level SAR: 4-Bromo Consistently Outperforms Other Halogens in Antimicrobial Thiazolidinone Series

Haroun et al. (2016) systematically evaluated 14 ethyl 2-(2-((E)-((Z)-5-(4-benzylidene)-4-oxothiazolidin-2-ylidene)amino-4-yl)acetate derivatives carrying diverse halogen, methoxy, and nitro substituents against 8 Gram-positive and Gram-negative bacteria and 8 fungal strains by microdilution assay [1]. The authors explicitly reported that among all 5-arylidene derivatives, 'the best activity was observed for 4-bromo derivative' [1][2]. All compounds showed MIC ranging between 2.3–39.8 × 10⁻² μmol/mL and MBC of 9.2–79.6 × 10⁻² μmol/mL, outperforming ampicillin (MIC 24.8–74.4 × 10⁻² μmol/mL) and comparable to streptomycin (MIC 4.3–17.2 × 10⁻² μmol/mL) [1]. The 4-bromo substitution was singled out as superior to 4-chloro, 2-chloro, 4-methoxy, 3-nitro, and all other tested substituents. This consistent observation — that 4-bromo derivatives outperform other halogen substitutions in thiazolidinone antimicrobial screens — provides class-level support that the target compound's specific halogen choice is a meaningful differentiator for antimicrobial screening applications [1].

Antimicrobial resistance Antibacterial discovery Thiazolidinone SAR

Class-Level SAR: 4-Bromobenzylidene Thiazolidinone Exhibits Superior Anticancer Activity vs. 5-Fluorouracil in HCT116 Colon Cancer

Deep et al. (2013) synthesized and evaluated 18 quinazolinone-clubbed 4-thiazolidinone derivatives against the human colon cancer cell line HCT116 [1]. Among these, compound 7 — 3-(5-(4-bromobenzylidene)-2-(3-chlorophenyl)-4-oxothiazolidin-3-yl)-2-phenylquinazolin-4(3H)-one — was identified as the most active anticancer agent with an IC50 of 5.27 μM, which was more potent than the clinical standard drug 5-fluorouracil (IC50 = 6.00 μM) [1]. This compound carries the identical 4-bromobenzylidene-4-oxothiazolidinone substructure present in the target compound, with the same 4-bromo substitution pattern on the benzylidene ring. Although the N3 and C2 substitutions differ from the target compound, the consistent SAR signal — that 4-bromobenzylidene confers superior anticancer potency within this chemotype — provides class-level evidence supporting the 4-bromo substitution as a critical activity determinant [1].

Anticancer drug discovery Colon cancer Thiazolidinone cytotoxicity

Bromine as a Crystallographic Heavy Atom: Unique Utility for Structural Biology Applications Absent in Chloro/Methoxy Analogs

The presence of a covalently bound bromine atom distinguishes the target compound from its 2-chloro, 4-chloro, and 4-methoxy analogs for protein X-ray crystallography applications [1]. Bromine provides significant anomalous scattering (f″ = 1.28 e⁻ at Cu Kα wavelength; f″ = 2.22 e⁻ at Cr Kα), enabling single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD) phasing for de novo structure determination [2]. Chlorine (f″ = 0.70 e⁻ at Cu Kα) provides substantially weaker anomalous signal, while methoxy groups contribute no anomalous scattering. For fragment-based drug discovery by crystallography, the bromine atom also serves as an unambiguous electron density marker, facilitating confident registration of ligand binding poses that cannot be achieved with the chloro or methoxy analogs [3]. The target compound's moderate logP (3.39) and tPSA (62 Ų) are within acceptable ranges for protein co-crystallization experiments [1].

Structural biology X-ray crystallography Experimental phasing

Recommended Application Scenarios for N-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide Based on Evidence


Fragment-Based Lead Discovery and High-Throughput Screening Library Diversification with Halogen-Specific Property Coverage

The compound is best deployed as a diversity element in screening libraries where the 4-bromobenzylidene substitution pattern provides coverage of a distinct region of lipophilic–electronic property space (logP 3.39, σp +0.23, π +0.86) that is not represented by the more common 4-chloro or 4-methoxy analogs [1]. In thiazolidinone-focused libraries, inclusion of the 4-bromo derivative ensures that the screening set probes the higher-lipophilicity quadrant of the series, which class-level SAR indicates is a critical driver of biological activity — for example, in PET inhibition and antimicrobial screens where the 4-bromo derivative consistently ranked at or near the top of the activity range [2][3]. The AldrichCPR sourcing model (Sigma-Aldrich SKU R507903, 10 mg at approximately $32.70 USD) makes this compound suitable for initial singleton screening rather than large-scale resupply-dependent campaigns .

Protein–Ligand X-ray Crystallography for Fragment Screening and Experimental Phasing

The single bromine atom provides anomalous scattering suitable for SAD/MAD phasing (f″ = 1.28 e⁻ at Cu Kα), making the compound uniquely valuable among the AldrichCPR isonicotinamide-thiazolidinone series for structural biology applications [1]. Co-crystallization or soaking experiments can exploit the bromine atom both as an unambiguous marker for electron density map interpretation and as an anomalous scatterer for de novo phasing of novel protein targets [1]. The compound's moderate molecular weight (420.3 Da), reasonable tPSA (62 Ų), and calculated logP (3.39) are within typical ranges for fragment-based crystallography library members. This application leverages a unique structural feature — the bromine heavy atom — that is absent from the 2-chloro, 4-chloro, and 4-methoxy commercially available analogs, providing a procurement rationale that does not depend on pre-existing bioactivity data [2].

Anticancer Lead Generation Targeting Colon Adenocarcinoma with 4-Bromobenzylidene Thiazolidinone Pharmacophore

Class-level evidence from Deep et al. (2013) demonstrates that compounds bearing the 4-bromobenzylidene-4-oxothiazolidinone substructure can achieve IC50 values of 5.27 μM against HCT116 colon cancer cells, outperforming 5-fluorouracil (IC50 = 6.00 μM) [1]. The target compound retains this exact pharmacophoric substructure but carries an isonicotinamide at N3 rather than the quinazolinone moiety present in the published lead. This structural divergence offers an opportunity to probe the N3 substitution vector for colon cancer cytotoxicity SAR. Procurement of this compound allows medicinal chemistry groups to test whether the isonicotinamide N3 substituent retains or improves upon the anticancer activity of the published 4-bromobenzylidene lead, using HCT116 as the primary screening model [1].

Antimicrobial Resistance Screening with 4-Bromo-Specific Pharmacophore Hypothesis

Given the consistent observation across independent studies that 4-bromo derivatives rank highest among halogen/methoxy-substituted thiazolidinones in broad-spectrum antimicrobial microdilution assays [1], the target compound is rationally prioritized for inclusion in antimicrobial screening panels targeting Gram-positive and Gram-negative bacterial strains. The published series against which this evidence was generated used ampicillin (MIC 24.8–74.4 × 10⁻² μmol/mL) and streptomycin (MIC 4.3–17.2 × 10⁻² μmol/mL) as reference standards, providing benchmark comparators for laboratories adopting the same microdilution protocol [1]. The isonicotinamide N3 substituent distinguishes the target compound from all published 4-bromo lead molecules, offering a novel chemotype for antimicrobial SAR expansion within an activity-predictive scaffold framework.

Quote Request

Request a Quote for N-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.